molecular formula C8H7BrF2 B3213975 2-(1-Bromoethyl)-1,3-difluorobenzene CAS No. 113212-10-5

2-(1-Bromoethyl)-1,3-difluorobenzene

Cat. No. B3213975
CAS RN: 113212-10-5
M. Wt: 221.04 g/mol
InChI Key: JRZQOIUKCTVPSW-UHFFFAOYSA-N
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Description

2-(1-Bromoethyl)-1,3-difluorobenzene, also known as 2-BEF, is a halogenated aromatic compound widely used in organic synthesis and scientific research. It is a colorless liquid with a boiling point of 107.4 °C and a melting point of -46.2 °C. It is soluble in water, alcohols, and many organic solvents. 2-BEF is a versatile reagent that can be used in a wide range of reactions, including nucleophilic aromatic substitution, Friedel-Crafts alkylation, and nitration. It is also used as an intermediate in the synthesis of a variety of pharmaceuticals, agrochemicals, and other organic compounds.

Scientific Research Applications

Organometallic Methods and Regioflexibility

Schlosser and Heiss (2003) explored the structural opportunities afforded by 1,3-difluorobenzene, demonstrating its utility in the selective synthesis of complex bromobenzoic acids. Their work emphasizes the application of organometallic methods to achieve regioflexible substitution, facilitating the synthesis of various benzoic acids and dibromobenzoic acids containing homovicinal fluorine atoms. This study showcases the chemical's versatility in synthetic chemistry, highlighting its role in enabling regiocontrolled monodebromination and subsequent functionalization processes (Schlosser & Heiss, 2003).

Synthesis Under Solvent-Free Conditions

Joshi, Suresh, and Adimurthy (2013) presented a KHSO4-catalyzed synthesis of various bromoethyl derivatives under solvent-free conditions. Their methodology emphasizes green chemistry principles, offering an economical and environmentally friendly approach to synthesizing 1,1′-oxybis(2-bromoethane-1,1-diyl)dibenzenes and related compounds. This research underlines the potential of 2-(1-Bromoethyl)-1,3-difluorobenzene in the development of sustainable synthetic strategies (Joshi, Suresh, & Adimurthy, 2013).

Biodegradation of Difluorobenzenes

Moreira et al. (2009) investigated the biodegradation of difluorobenzenes by the microbial strain Labrys portucalensis. Their findings reveal the organism's capability to utilize 1,3-difluorobenzene as a sole carbon and energy source, highlighting the environmental relevance of studying such compounds. The research provides insights into the microbial degradation pathways of fluorinated aromatic compounds, potentially informing bioremediation strategies for contaminant removal (Moreira, Amorim, Carvalho, & Castro, 2009).

Photodissociation Studies

Borg (2007) conducted an ab initio study on the photo-fragmentation of bromo-3,5-difluorobenzene, exploring the mechanisms underlying the C–Br bond cleavage under light exposure. This research provides valuable knowledge on the photodissociation processes of bromofluorobenzenes, contributing to the understanding of their behavior under specific environmental conditions (Borg, 2007).

Solvent Effects on Reactivity

Pike, Crimmin, and Chaplin (2017) discussed the use of fluorobenzenes, including this compound, as solvents in organometallic chemistry and catalysis. Their work emphasizes the impact of fluorine substituents on solvent properties, such as electron donation capability and reactivity, offering insights into the strategic use of partially fluorinated benzenes in chemical synthesis (Pike, Crimmin, & Chaplin, 2017).

Mechanism of Action

Target of Action

Similar compounds, such as bromobenzenes and halogenated benzenes, often interact with various enzymes and receptors in the body . These interactions can lead to a variety of biological effects, depending on the specific target and the nature of the interaction.

Mode of Action

Brominated compounds often undergo nucleophilic substitution reactions . In these reactions, a nucleophile (a molecule or ion that donates an electron pair) attacks the bromine atom, leading to the formation of a new bond and the release of a bromide ion . This mechanism could potentially lead to the modification of biomolecules in the body, affecting their function .

Biochemical Pathways

Brominated compounds can potentially interfere with various biochemical processes, such as enzyme activity, signal transduction, and gene expression . The downstream effects of these interactions can vary widely, depending on the specific pathways involved .

Pharmacokinetics

Similar compounds often have good bioavailability due to their lipophilic nature, which allows them to cross biological membranes easily . The metabolism of these compounds typically involves enzymatic reactions that make them more water-soluble, facilitating their excretion .

Result of Action

The compound’s potential to undergo nucleophilic substitution reactions could lead to the modification of biomolecules, potentially affecting their function . This could result in a variety of cellular effects, depending on the specific molecules and cells involved .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(1-Bromoethyl)-1,3-difluorobenzene. For instance, the compound’s reactivity and stability can be affected by factors such as temperature, pH, and the presence of other chemicals . Additionally, the compound’s bioavailability and effects in the body can be influenced by factors such as the individual’s age, sex, health status, and genetic makeup .

properties

IUPAC Name

2-(1-bromoethyl)-1,3-difluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF2/c1-5(9)8-6(10)3-2-4-7(8)11/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRZQOIUKCTVPSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC=C1F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

113212-10-5
Record name 2-(1-bromoethyl)-1,3-difluorobenzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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